(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533151
InChI: InChI=1S/C18H12N4O3/c23-18-15(14-6-1-2-7-16(14)20-18)9-12-10-19-21-17(12)11-4-3-5-13(8-11)22(24)25/h1-10,12H,(H,20,23)/b15-9+
SMILES: C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2
Molecular Formula: C18H12N4O3
Molecular Weight: 332.3 g/mol

(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one

CAS No.:

Cat. No.: VC13533151

Molecular Formula: C18H12N4O3

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one -

Specification

Molecular Formula C18H12N4O3
Molecular Weight 332.3 g/mol
IUPAC Name (3E)-3-[[3-(3-nitrophenyl)-4H-pyrazol-4-yl]methylidene]-1H-indol-2-one
Standard InChI InChI=1S/C18H12N4O3/c23-18-15(14-6-1-2-7-16(14)20-18)9-12-10-19-21-17(12)11-4-3-5-13(8-11)22(24)25/h1-10,12H,(H,20,23)/b15-9+
Standard InChI Key FSVWEODHCSFQAO-OQLLNIDSSA-N
Isomeric SMILES C1=CC=C2C(=C1)/C(=C\C3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2
SMILES C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2
Canonical SMILES C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an (E)-configured exocyclic double bond connecting the indolin-2-one core (a bicyclic structure with a keto group at position 2) to a 4H-pyrazole ring substituted at position 3 with a 3-nitrophenyl group . Key structural attributes include:

  • Indolin-2-one core: The planar aromatic system facilitates π-π stacking interactions with protein targets.

  • Pyrazole ring: The 4H-pyrazole provides hydrogen-bonding sites via its nitrogen atoms, while the 3-nitrophenyl substituent introduces electron-withdrawing effects that modulate reactivity .

  • Stereochemistry: The (E) configuration places the pyrazole and indolinone moieties on opposite sides of the double bond, optimizing spatial compatibility with hydrophobic binding pockets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₂N₄O₃
Molecular Weight332.3 g/mol
IUPAC Name(3E)-3-[[3-(3-nitrophenyl)-4H-pyrazol-4-yl]methylidene]-1H-indol-2-one
SMILESC1=CC=C2C(=C1)/C(=C\C3C=NN=C3C4=CC(=CC=C4)N+[O-])/C(=O)N2
Topological Polar Surface Area103 Ų

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via Knoevenagel condensation between 3-(3-nitrophenyl)-4H-pyrazole-4-carbaldehyde and indolin-2-one under acidic conditions . Key steps include:

  • Aldehyde preparation: 3-(3-Nitrophenyl)-4H-pyrazole-4-carbaldehyde is obtained by nitration of 3-phenyl-4H-pyrazole followed by formylation using Vilsmeier-Haack conditions .

  • Condensation: The aldehyde reacts with indolin-2-one in glacial acetic acid with anhydrous sodium acetate as a catalyst, yielding the (E)-isomer as the major product due to thermodynamic stability .

Reaction Scheme:

Indolin-2-one+3-(3-Nitrophenyl)-4H-pyrazole-4-carbaldehydeAcOH, NaOAc(E)-Product[1][2]\text{Indolin-2-one} + \text{3-(3-Nitrophenyl)-4H-pyrazole-4-carbaldehyde} \xrightarrow{\text{AcOH, NaOAc}} \text{(E)-Product}[1][2]

Stereochemical Control

Nuclear Overhauser Effect (NOE) spectroscopy confirms the (E) configuration by revealing spatial proximity between the indolinone H4 proton and pyrazole H3′ proton . Computational studies suggest the (E)-isomer exhibits 4.2 kcal/mol greater stability than the (Z)-form due to reduced steric hindrance .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundMCF-7 (Breast) IC₅₀ (μM)SiHa (Cervical) IC₅₀ (μM)PC-3 (Prostate) IC₅₀ (μM)
This compound2.1 ± 0.33.4 ± 0.54.7 ± 0.6
Combretastatin A-40.8 ± 0.11.2 ± 0.21.5 ± 0.3

Mechanistically, the compound induces G2/M cell cycle arrest and apoptosis via caspase-3 activation . The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that damage DNA.

Antimicrobial Activity

Derivatives bearing nitroaryl-pyrazole scaffolds exhibit broad-spectrum antimicrobial effects . Against Staphylococcus aureus and Escherichia coli, the compound shows:

  • Minimum Bactericidal Concentration (MBC): 6.25 μg/mL for E. coli .

  • Fungicidal Activity: 25.0 μg/mL against Candida albicans .

The nitro group facilitates bacterial nitroreductase-mediated activation, generating cytotoxic intermediates .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

In silico simulations using SwissADME indicate:

  • Lipophilicity (LogP): 2.9, suggesting moderate membrane permeability.

  • Bioavailability Score: 0.55, limited by high polar surface area (103 Ų).

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (Ki = 8.7 μM) .

Toxicity Considerations

Applications and Future Directions

Therapeutic Development

Ongoing studies explore:

  • Combination therapies: Synergy with paclitaxel in taxane-resistant cancers .

  • Prodrug formulations: Masking the nitro group to reduce off-target toxicity.

Chemical Biology Tools

The compound serves as a fluorescent probe for tubulin dynamics due to its intrinsic fluorescence at λₑₓ/λₑₘ = 350/450 nm .

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